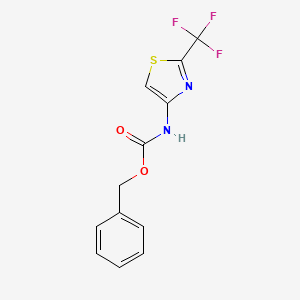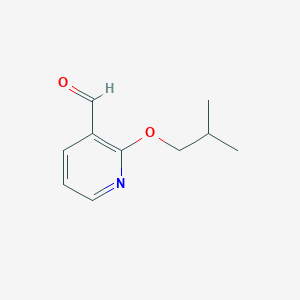
2-Isobutoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutoxynicotinaldehyde is an organic compound with the molecular formula C10H13NO2 It is a derivative of nicotinaldehyde, where the aldehyde group is attached to a nicotinic acid ring substituted with an isobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxynicotinaldehyde typically involves the reaction of nicotinaldehyde with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde group, forming the isobutoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Isobutoxynicotinic acid.
Reduction: 2-Isobutoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isobutoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Isobutoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the isobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxynicotinaldehyde: Similar structure but with a butoxy group instead of an isobutoxy group.
2-Methoxynicotinaldehyde: Contains a methoxy group instead of an isobutoxy group.
2-Ethoxynicotinaldehyde: Contains an ethoxy group instead of an isobutoxy group.
Uniqueness
2-Isobutoxynicotinaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-13-10-9(6-12)4-3-5-11-10/h3-6,8H,7H2,1-2H3 |
Clave InChI |
WFCBSUDSFLQMPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=CC=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate](/img/structure/B13011500.png)



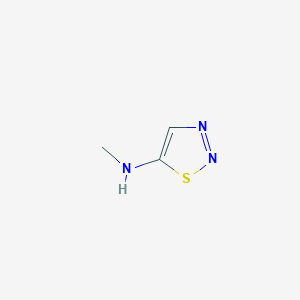
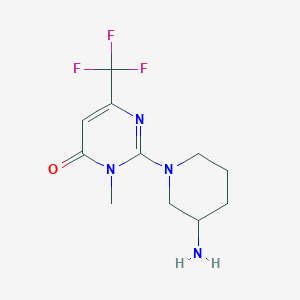
![Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid](/img/structure/B13011535.png)
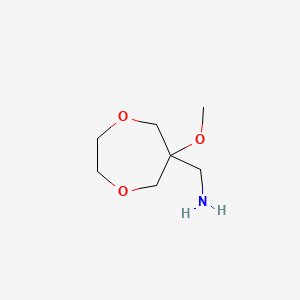
![7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011540.png)


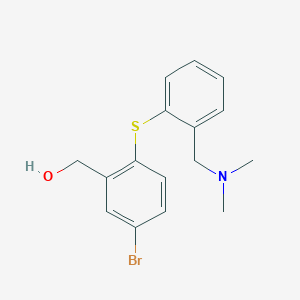
![Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13011572.png)
